4-bromo-N-(3-bromophenyl)-2-fluorobenzamide
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Overview
Description
4-bromo-N-(3-bromophenyl)-2-fluorobenzamide is an organic compound with the molecular formula C13H8Br2FNO. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzamide core, making it a valuable molecule in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-bromophenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amide formation. For instance, starting from 2-fluorobenzoic acid, bromination can be achieved using bromine in the presence of a catalyst. The resulting brominated product is then reacted with 3-bromoaniline under suitable conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-bromophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N-(3-bromophenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-bromophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-bromophenyl)benzenesulfonamide
- 4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
Uniqueness
Compared to similar compounds, 4-bromo-N-(3-bromophenyl)-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the benzamide core enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-N-(3-bromophenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2FNO/c14-8-2-1-3-10(6-8)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPYQCJMOQBTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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